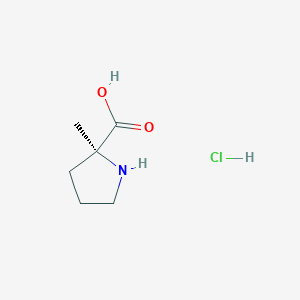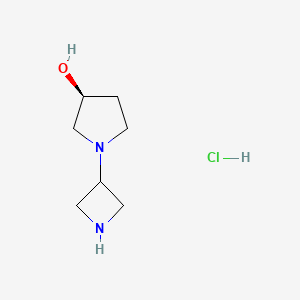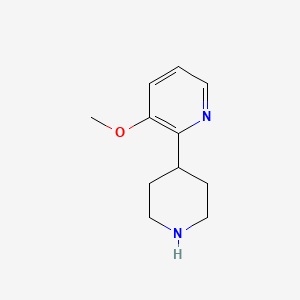
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
Overview
Description
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride (DMPMS) is a synthetic sulfonamide compound with a wide range of applications in biological research. It is a non-toxic and water-soluble compound which has been used in various laboratory experiments, including in vitro and in vivo studies. DMPMS is a relatively new compound, having been first synthesized in the early 2000s. Since its discovery, it has been used in a variety of research applications due to its unique properties and advantages.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Khalid et al. (2013) focused on synthesizing 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These compounds were evaluated for their bioactivity against enzymes like lipoxygenase and cholinesterase, showing significant activity against butyrylcholinesterase (Khalid et al., 2013).
Medicinal Chemistry and Receptor Activity
- Research by Le Bourdonnec et al. (2006) explored the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative as a mu-opioid antagonist. This study contributed to understanding molecular determinants for mu-opioid receptor recognition and ligand binding relationships (Le Bourdonnec et al., 2006).
Antioxidant Properties for Age-Related Diseases
- Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties. These compounds showed potential in treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Drug Metabolism
- A study by Hvenegaard et al. (2012) examined the metabolism of a novel antidepressant, Lu AA21004, in which piperidine derivatives play a crucial role. The study provided insights into the enzymes involved in its metabolism, emphasizing the importance of piperidine structures in pharmaceutical metabolism (Hvenegaard et al., 2012).
Development of CNS Disorder Treatments
- Canale et al. (2016) focused on the N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. Their research contributed to the development of selective 5-HT7 receptor ligands and multifunctional agents, potentially useful for treating complex CNS disorders (Canale et al., 2016).
Polymorphism and Drug Design
- Nanubolu et al. (2014) conducted a study on polymorphism in R-tamsulosin, demonstrating the potential for designing pharmaceutical cocrystals involving sulfonamide-bearing drug molecules. This research underscores the importance of piperidine structures in drug design and development (Nanubolu et al., 2014).
properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)7-8-4-3-5-9-6-8;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMOLVBSAARXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)





